(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol
Brand Name: Vulcanchem
CAS No.: 403671-97-6
VCID: VC21127073
InChI: InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
SMILES: C1C(C2=CC=CC=C2C1O)N
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

CAS No.: 403671-97-6

Cat. No.: VC21127073

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol - 403671-97-6

CAS No. 403671-97-6
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol
Standard InChI InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
Standard InChI Key PRVIGUZMXLBANS-RKDXNWHRSA-N
Isomeric SMILES C1[C@H](C2=CC=CC=C2[C@@H]1O)N
SMILES C1C(C2=CC=CC=C2C1O)N
Canonical SMILES C1C(C2=CC=CC=C2C1O)N

(1R,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is a chiral organic compound classified as an amino alcohol. It features a bicyclic inden structure with an amino group (-NH2_2) and a hydroxyl group (-OH) attached to the indane core. This compound has garnered attention due to its potential applications in medicinal chemistry and stereoselective synthesis.

Chemical Identity

  • IUPAC Name: (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol .

  • Molecular Formula: C9_9H11_11NO .

  • Molecular Weight: 149.19 g/mol .

  • PubChem CID: 12013034 .

Stereochemistry

The (1R,3R) configuration indicates that both the hydroxyl and amino groups are positioned on the same side of the molecule in a specific stereochemical arrangement, making it optically active.

Representations

DescriptorValue
InChIInChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
SMILESC1C@HN

Synthesis and Derivatives

The synthesis of (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol typically involves stereoselective reactions to ensure the desired configuration. Common methods include:

  • Reduction of precursors: Reduction of ketones or imines derived from indanone derivatives.

  • Asymmetric catalysis: Use of chiral catalysts for enantioselective synthesis.

Derivatives of this compound are often explored for their biological activity or as intermediates in pharmaceutical development.

Stereoselective Applications

As a chiral building block, this compound is valuable in synthesizing enantiomerically pure pharmaceuticals and fine chemicals.

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